molecular formula C19H23BO2 B6335262 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane CAS No. 1358754-54-7

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane

Cat. No.: B6335262
CAS No.: 1358754-54-7
M. Wt: 294.2 g/mol
InChI Key: YTVKJEZGUDWLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable electrophile under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents such as sodium borohydride are often used.

  • Substitution: : Electrophiles like bromine or iodine, along with Lewis acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boronic alcohols, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.

Biology

In biological research, boronic acids and their derivatives are used as inhibitors of enzymes such as proteases and glycosidases. They can also serve as probes for studying biological processes.

Medicine

Boronic acid derivatives have shown potential in medicinal chemistry, particularly in the development of drugs targeting cancer and infectious diseases. Their ability to form stable complexes with biomolecules makes them valuable in drug design.

Industry

In materials science, boronic acids are used in the development of sensors, polymers, and other advanced materials. Their unique chemical properties enable the creation of innovative products with diverse applications.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an electrophilic partner to form a new carbon-carbon bond. The molecular targets and pathways involved vary depending on the biological or industrial context.

Comparison with Similar Compounds

Similar Compounds

  • Boronic acids: : These compounds share the boronic acid functional group but differ in their substituents and overall structure.

  • Boronic esters: : These are derivatives of boronic acids where the boronic acid group is esterified with alcohols.

  • Borates: : These are salts or esters of boric acid and have different reactivity profiles compared to boronic acids.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane: is unique due to its specific substituents and the presence of the dioxaborolane ring. This structure imparts distinct chemical properties and reactivity compared to other boronic acid derivatives.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-14-13-16(20-21-18(2,3)19(4,5)22-20)11-12-17(14)15-9-7-6-8-10-15/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKJEZGUDWLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.